3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide
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Overview
Description
3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylthio group, and a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide typically involves the reaction of picolinamide derivatives with appropriate reagents to introduce the cyclopropoxy and methylthio groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted picolinamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylthio groups play a crucial role in binding to these targets, modulating their activity. The picolinamide core may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide: Similar structure but with the methylthio group at the 4-position.
N-Methyl-picolinamide-4-thiol derivatives: Compounds with a thiol group instead of a methylthio group, showing potential anticancer activity.
Uniqueness
3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyclopropoxy and methylthio groups at the 3 and 5 positions, respectively, makes it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14N2O2S |
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Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-5-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-12-11(14)10-9(15-7-3-4-7)5-8(16-2)6-13-10/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
MBJQDTIKOFGGJN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)SC)OC2CC2 |
Origin of Product |
United States |
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